(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Description
“(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester” (CAS: 1354000-07-9) is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group, an ethyl-substituted carboxymethylamine side chain at the 3-position, and an (S)-configuration at the stereocenter. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.35 g/mol and a purity of 96% . This compound is structurally significant as a building block in pharmaceutical synthesis, particularly for developing protease inhibitors or peptidomimetics due to its amino and carboxyl functionalities. The tert-butyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions .
Properties
IUPAC Name |
2-[ethyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-15(10-12(17)18)11-7-6-8-16(9-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZIWOHZJJBVRP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Racemic Amines
Racemic 3-amino-piperidine is resolved using chiral tartaric acid derivatives to isolate the (S)-enantiomer. The resolved amine is Boc-protected under standard conditions (di-tert-butyl dicarbonate, DMAP, THF) to yield the chiral intermediate.
Asymmetric Hydrogenation
An alternative route employs asymmetric hydrogenation of a 3-keto-piperidine precursor using Ruthenium-BINAP catalysts , achieving enantiomeric excess (ee) >98%. The resulting 3-amino-piperidine is Boc-protected to furnish the key intermediate.
Sequential Alkylation to Introduce N-Ethyl and N-Carboxymethyl Groups
Ethylation of the Primary Amine
(S)-3-Amino-1-Boc-piperidine undergoes alkylation with ethyl bromide in the presence of potassium carbonate in DMF at 60°C. The reaction proceeds via an SN2 mechanism, yielding (S)-3-(Ethylamino)-1-Boc-piperidine with >90% purity after column chromatography.
Carboxymethylation via Cyanide Alkylation
The secondary amine is further alkylated with bromoacetonitrile using NaH as a base in THF at 0°C. This step introduces the cyanomethyl group, forming (S)-3-(Ethyl-(cyanomethyl)amino)-1-Boc-piperidine . The nitrile group is subsequently hydrolyzed to a carboxylic acid using 6M HCl at reflux, avoiding Boc deprotection.
Critical Reaction Parameters and Optimization
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Boc Protection | Solvent | THF | Minimizes side reactions |
| Ethylation | Base | K₂CO₃ | Prevents over-alkylation |
| Carboxymethylation | Temperature | 0°C | Controls exothermicity |
| Nitrile Hydrolysis | Acid Concentration | 6M HCl | Balances rate vs. Boc stability |
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Stereochemical Integrity : Chiral HPLC confirms ee >99% after each step.
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Boc Stability : Hydrolysis conditions are carefully controlled (pH >4) to prevent premature deprotection.
Alternative Synthetic Routes
Mannich Reaction Approach
A patent method for tert-butyl ester synthesis adapts the Mannich reaction using tris(dimethylamino methane) and methyl vinyl ketone. While this route produces spirocyclic intermediates, modifying the electrophile to glycidol tert-butyl ester could enable direct carboxymethyl group installation.
Reductive Amination
3-Keto-1-Boc-piperidine is subjected to reductive amination with ethylamine and glyoxylic acid , followed by hydrogenation. This method faces challenges in controlling diastereoselectivity but offers a one-pot advantage.
Scalability and Industrial Considerations
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Cost Efficiency : Ethyl bromide and bromoacetonitrile are low-cost alkylating agents, making the route economically viable.
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Purification : Silica gel chromatography is replaced with crystallization in hexane/ethyl acetate for large-scale production.
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Environmental Impact : Solvent recovery systems (THF, DMF) reduce waste generation by 40%.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester Group
The tert-butyl ester serves as a protective group for the carboxylic acid. Deprotection typically occurs under acidic conditions:
| Reaction Conditions | Reagents/Catalysts | Yield (Analogous Compounds) | Reference |
|---|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) | 60–85% | |
| Mild acid treatment | HCl in dioxane | 70–90% |
Mechanism :
Protonation of the ester oxygen followed by nucleophilic attack by water or alcohol, resulting in cleavage to form the free carboxylic acid. TFA is preferred due to its efficiency in removing tert-butyl groups without side reactions .
Amide Bond Formation
The deprotected carboxylic acid reacts with amines to form amides. Activation methods include:
Reagent-Mediated Activation
Example :
Reaction with benzylamine using HATU yields -benzylamide derivatives, critical for peptide synthesis .
Alkylation and Acylation of the Ethyl-Amino Group
The secondary amine undergoes alkylation or acylation:
| Reaction Type | Reagents | Conditions | Yield (Analogous Systems) |
|---|---|---|---|
| Acylation | Propionyl chloride, Hünig’s base | DCM, 0°C to RT | 60–75% |
| Alkylation | Methyl iodide, K2CO3 | DMF, 60°C | 50–65% |
Key Consideration :
Steric hindrance from the ethyl group may reduce reactivity compared to less bulky amines . Propionyl chloride is preferred over anhydrides to avoid tert-butyl ester cleavage .
Nucleophilic Substitution Reactions
The carboxymethyl group’s hydroxyl can participate in substitutions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Sulfonation | SOCl₂, then NaSH | Thioacetic acid derivative | 40–60% |
| Esterification | Methanol, H₂SO₄ | Methyl ester | 70–85% |
Stereochemical Stability
The (S)-configuration at the piperidine 3-position is preserved under mild conditions (pH 4–9, <50°C). Racemization risks increase in strongly acidic/basic environments or at elevated temperatures (>80°C).
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (1–5) |
|---|---|---|
| Tert-butyl ester | Acidic hydrolysis | 5 (Fast) |
| Ethyl-amino group | Acylation | 3 (Moderate) |
| Carboxymethyl hydroxyl | Esterification | 4 (High) |
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been explored for its potential as a therapeutic agent. Its piperidine structure is significant in the design of drugs targeting various neurological and psychiatric disorders. The ability to modify the piperidine ring enhances its pharmacological profile. For instance, derivatives of this compound have shown promise as inhibitors of specific neurotransmitter receptors, which could lead to advancements in treating conditions such as depression and anxiety disorders.
Case Study:
In one study, researchers synthesized several analogs of (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester to evaluate their efficacy as selective serotonin reuptake inhibitors (SSRIs). The results indicated that certain modifications to the carboxymethyl group significantly increased binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .
Chemical Synthesis
2.1 Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.
Data Table: Synthesis Applications
3.1 Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in antibiotic development.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for new antibiotics .
Mechanism of Action
The mechanism of action of (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application and target. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine ring structure can facilitate binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, stereochemistry, or heterocyclic cores. Below is a detailed comparison based on substituent variations, molecular properties, and synthetic applications:
Substituent Variations
Biological Activity
(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(carboxymethyl-ethyl-amino)piperidine-1-carboxylate, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula: C16H30N2O4
- Molecular Weight: 314.42 g/mol
- CAS Number: 1353983-59-1
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its potential as a pharmaceutical agent.
Pharmacological Applications
- Neurological Disorders : This compound serves as a precursor in the synthesis of drugs targeting neurological disorders. Its structure allows for interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antiviral Activity : Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For example, related compounds have shown effectiveness against HSV-1 and other viral infections through mechanisms that may involve inhibition of viral replication pathways .
- Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Protection of amino groups using tert-butoxycarbonyl (Boc) groups.
- Formation of the piperidine ring through cyclization reactions.
- Esterification processes to introduce the tert-butyl group.
Case Study 1: Antiviral Efficacy
In a study exploring the antiviral efficacy of piperidine derivatives, (S)-3-(carboxymethyl-ethyl-amino)-piperidine was tested against HSV-1. The compound demonstrated an IC50 value indicating effective inhibition of viral replication, highlighting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of piperidine derivatives in mouse models. The administration of (S)-3-(carboxymethyl-ethyl-amino)-piperidine resulted in decreased levels of TNF-alpha and other inflammatory cytokines, suggesting its utility in managing inflammatory conditions .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or protecting groups. For example, tert-butyl piperidine esters can be synthesized via asymmetric alkylation using phase-transfer catalysis (e.g., 2-thiazoline-4-carboxylate intermediates) to preserve stereochemistry . Passerini or Ugi multicomponent reactions (IMCR) are also viable, leveraging tert-butyl esters as protecting groups to stabilize intermediates during functionalization . Key factors include solvent choice (e.g., MeOH or DCM), temperature control, and catalyst loading to minimize racemization.
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
- Methodological Answer :
- HPLC-MS : Confirms molecular weight and purity (e.g., ESI-TOF mass spectrometry for accurate mass determination) .
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying stereochemistry and functional groups. For instance, tert-butyl protons typically appear as a singlet at ~1.4 ppm in 1H NMR, while piperidine ring protons show multiplet patterns between 2.5–4.5 ppm .
- Chiral HPLC : Validates enantiomeric purity by resolving stereoisomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in downstream reactions?
- Methodological Answer : The tert-butyl ester acts as a steric protector, preventing undesired nucleophilic attacks on the piperidine nitrogen. It is stable under basic conditions but can be cleaved with strong acids (e.g., TFA in DCM) to expose the amine for further functionalization . Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize side products during the introduction of the carboxymethyl-ethyl-amino moiety?
- Methodological Answer :
- Stepwise Functionalization : Introduce the ethyl-amino group via reductive amination (e.g., using NaBH3CN or H2/Pd-C) before carboxymethylation with bromoacetic acid derivatives .
- Byproduct Mitigation : Monitor intermediates via TLC or LC-MS to detect premature deprotection or over-alkylation. For example, tert-butyl ester cleavage during acidic conditions can be avoided by using milder acids (e.g., HCl/dioxane) .
Q. What strategies address contradictions in spectral data (e.g., NMR peak splitting or unexpected retention times in HPLC)?
- Methodological Answer :
- Dynamic NMR Studies : Resolve ambiguous splitting caused by conformational flexibility (e.g., piperidine ring puckering) by analyzing spectra at elevated temperatures .
- Spiking Experiments : Add authentic standards to HPLC runs to confirm retention times and rule out co-elution of impurities .
Q. How can mechanistic studies elucidate the stereochemical outcomes of key synthetic steps (e.g., alkylation or cyclization)?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to track stereochemical retention during alkylation .
- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) can predict transition states and explain enantioselectivity in catalytic steps .
Q. What are the implications of this compound’s structural features for its potential pharmacological applications?
- Methodological Answer : The piperidine scaffold and tert-butyl ester are common in neuropeptide Y antagonists (e.g., obesity therapeutics) and kinase inhibitors. Structure-activity relationship (SAR) studies can optimize bioactivity by modifying the carboxymethyl-ethyl-amino group .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile acids (e.g., TFA) or amines .
- Waste Disposal : Neutralize acidic or basic waste before disposal, adhering to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
